molecular formula C25H26N2O B11178898 3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one

3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B11178898
M. Wt: 370.5 g/mol
InChI Key: ZQVJGPHBFOLVMT-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one is an organic compound with the molecular formula C25H26N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of phenyl groups and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-phenylpiperazine with 3,3-diphenylpropanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including antitumor and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-3-(4-phenylpiperazin-1-yl)propan-1-one
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific arrangement of phenyl groups and the piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

3,3-diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C25H26N2O/c28-25(27-18-16-26(17-19-27)23-14-8-3-9-15-23)20-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,24H,16-20H2

InChI Key

ZQVJGPHBFOLVMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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